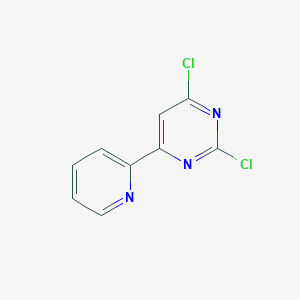

2,4-Dichloro-6-(pyridin-2-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-8-5-7(13-9(11)14-8)6-3-1-2-4-12-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONHTGNOEMMNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954232-56-5 | |

| Record name | 2,4-dichloro-6-(pyridin-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Studies of 2,4 Dichloro 6 Pyridin 2 Yl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of 2,4-dichloro-6-(pyridin-2-yl)pyrimidine. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring serve as excellent leaving groups, readily displaced by a variety of nucleophiles.

Regioselectivity of Chlorine Atom Displacement (C2 vs. C4)

The regioselectivity of SNAr reactions on dichloropyrimidine systems is a subject of considerable study. In many 2,4-dichloropyrimidine (B19661) derivatives, nucleophilic attack preferentially occurs at the C4 position. wuxiapptec.comstackexchange.com This preference is often explained by frontier molecular orbital theory, which suggests that the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 carbon compared to the C2 carbon, making it more electrophilic. stackexchange.com This general trend holds true for pyrimidines with an electron-withdrawing group at the C5 position, which further activates the C4 position for substitution. nih.gov

However, the substituent at the C6 position plays a crucial role in directing the substitution. For 2,4-dichloropyrimidines bearing an electron-donating group at C6, such as an amino or methoxy (B1213986) group, a reversal of selectivity is often observed, with nucleophilic attack favoring the C2 position. wuxiapptec.com The pyridin-2-yl group at the C6 position of the title compound is an electron-withdrawing heterocycle, yet its electronic influence on the C2 versus C4 positions is complex. The nitrogen atom in the pyridine (B92270) ring can be protonated or coordinate to metal ions, altering the electronic distribution and thus the regiochemical outcome. In related pyridopyrimidine systems, where the pyrimidine ring is fused to a pyridine ring, the C4 position is generally found to be the more reactive site for SNAr when identical leaving groups are present at C2 and C4. nih.gov This is attributed to the stabilization of the Meisenheimer complex intermediate. nih.govechemi.com

Influence of Nucleophile Nature on SNAr Outcomes

The nature of the incoming nucleophile significantly influences the outcome of SNAr reactions. A wide range of nucleophiles, including amines, alcohols, and thiols, have been successfully employed to displace the chlorine atoms of dichloropyrimidine systems.

N-Nucleophiles : Amines are common nucleophiles in SNAr reactions with dichloropyrimidines. The reaction of 2,4-dichloropyrimidines with primary or secondary amines often leads to the substitution of the C4-chloro atom. Interestingly, the use of tertiary amines can lead to a reversal of regioselectivity, favoring substitution at the C2 position. nih.gov This proceeds through an in situ N-dealkylation of an intermediate, yielding a product that corresponds to a formal reaction with a secondary amine at C2. nih.gov

O-Nucleophiles : Alcohols and phenols, typically as their corresponding alkoxides or phenoxides, can displace the chloro groups to form ethers. These reactions often require basic conditions to generate the more potent nucleophilic alkoxide.

S-Nucleophiles : Thiols and their corresponding thiolates are effective nucleophiles for creating C-S bonds at the pyrimidine core.

In studies on the related 2,4-diazidopyrido[3,2-d]pyrimidine, various N-, O-, and S-nucleophiles were shown to react, with N- and S-nucleophiles generally providing higher yields than O-nucleophiles. nih.gov

Catalytic Enhancement of SNAr Reactions (e.g., Palladium-catalyzed)

While many SNAr reactions on activated heteroaryl chlorides proceed without a catalyst, transition-metal catalysis, particularly with palladium, can be employed to facilitate the reaction, especially with less reactive nucleophiles or substrates. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and represents a key alternative to traditional SNAr. nih.gov Although highly activated substrates like dichloropyrimidines can often react without a catalyst, palladium catalysis expands the scope to include a wider array of amines and can proceed under milder conditions. nih.govorganic-chemistry.org For instance, while a chloropyrazine might be unreactive towards a certain aniline (B41778) under thermal SNAr conditions, the use of a palladium catalyst with a suitable phosphine (B1218219) ligand can lead to a high yield of the aminated product. nih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. libretexts.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is exceptionally useful for introducing aryl and heteroaryl moieties onto the pyrimidine core of this compound.

The regioselectivity of Suzuki-Miyaura coupling on di- and tri-halopyrimidines can be controlled by the reaction conditions and the nature of the catalyst. In many nitrogen-containing heterocycles, cross-coupling typically occurs preferentially at the C-X bond adjacent to a nitrogen atom (e.g., C2 or C6). nsf.gov However, specific ligand systems have been developed to reverse this innate preference. For example, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nsf.gov

For related 2,4,6-trihalogenated pyridopyrimidines, a sequential and regioselective Suzuki coupling has been demonstrated, occurring first at C4, then at C2, and finally at C6. academie-sciences.fr This selectivity was correlated with the proton chemical shifts in the parent heterocycle, where the most deshielded position is the most reactive. academie-sciences.fr Highly active and stable palladium-phosphine catalysts have been developed that are effective for the Suzuki-Miyaura coupling of various heteroaryl compounds, including those containing basic aminopyrimidine units that can often inhibit catalysts. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table is a generalized representation based on common practices in Suzuki-Miyaura reactions involving heteroaryl chlorides.

| Component | Example Reagent/Condition | Typical Role |

|---|---|---|

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. libretexts.org |

| Ligand | PPh₃, SPhos, XPhos, IPr (NHC) | Stabilizes the Pd center and influences reactivity and selectivity. organic-chemistry.orgnsf.gov |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for transmetalation. academie-sciences.frnih.gov |

| Solvent | Toluene/Ethanol, Dioxane/Water, DMF | Solubilizes reactants and influences reaction rate. academie-sciences.frnih.gov |

Sonogashira Coupling and Subsequent Transformations

The Sonogashira coupling reaction is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net This reaction allows for the introduction of alkynyl groups onto the pyrimidine scaffold, which are versatile intermediates for further chemical transformations.

The reaction can be performed on various halogenated pyrimidines and related heterocycles. nih.govnih.gov The alkynyl-substituted pyrimidines generated via Sonogashira coupling are valuable precursors. For example, the newly introduced alkyne can undergo a variety of subsequent transformations, such as:

Cyclization reactions : The alkyne can participate in intramolecular or intermolecular cycloadditions to form new heterocyclic rings.

Reduction : The triple bond can be partially or fully reduced to yield alkenyl or alkyl substituents, respectively.

Further cross-coupling : The terminal alkyne can be used in subsequent coupling reactions, such as the Glaser coupling, to form symmetric diynes.

In one synthetic strategy, a Sonogashira coupling is used as the key first step to install an alkyne, which is followed by a late-stage transformation of a different functional group on the molecule to generate the final target compound. soton.ac.uk This highlights the compatibility of the Sonogashira reaction with various functional groups and its utility in multi-step synthesis. soton.ac.uk

Diverse Arylation and Alkylation Strategies

The two chlorine atoms on the pyrimidine ring of this compound serve as reactive sites for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling the introduction of a wide array of aryl and alkyl groups. The regioselectivity of these reactions, particularly the preferential substitution at the C4-position over the C2-position, is a critical aspect of its chemistry.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the arylation and alkylation of this scaffold. For instance, in a study on the related 6-aryl-2,4-dichloropyrimidines, palladium-catalyzed amination reactions demonstrated unprecedented regioselectivity for the C4 position. acs.org While standard SNAr conditions with secondary amines often yield mixtures of C4 and C2 substituted isomers, the use of a palladium catalyst, such as a combination of Pd(OAc)₂ and a phosphine ligand like dppb (1,4-bis(diphenylphosphino)butane), can lead to C4/C2 ratios greater than 99:1. acs.org This high selectivity is crucial for the synthesis of specific isomers, which are often difficult to separate otherwise. acs.org

The choice of catalyst and reaction conditions is paramount. For cyclic secondary amines, catalysts like Pd(OAc)₂/dppb were found to be particularly effective in achieving high regioselectivity. acs.org The synthetic utility extends beyond amination; other nucleophiles can be introduced via similar catalytic systems. The chlorine atoms facilitate reactions like Suzuki-Miyaura couplings, which are used to form carbon-carbon bonds and introduce diverse substituents.

| Catalyst System | Conditions | C4/C2 Isomer Ratio | Yield | Reference |

|---|---|---|---|---|

| None (SNAr) | K₂CO₃, DMAc, rt, 1h | 70:30 | - | acs.org |

| Pd(OAc)₂/dppb (1 mol%) | LiHMDS, THF, rt, 5 min | >99:1 | 97% | acs.org |

| PdCl₂(PPh₃)₂ (5 mol%) | LiHMDS, THF, rt, 5 min | 99:1 | 96% | acs.org |

Functionalization of the Pyridine Moiety

While the pyrimidine core is the primary site of reactivity, the appended pyridine ring also offers opportunities for functionalization, which can be achieved either by direct modification of the intact pyridinyl-pyrimidine structure or by employing pre-functionalized pyridine building blocks in the initial synthesis.

Direct Functionalization Approaches

Direct C-H functionalization of the pyridine ring is an attractive strategy due to its atom economy. However, it is challenging because of the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with metal catalysts. researchgate.netresearchgate.net To overcome these hurdles, strategies involving transient activation of the pyridine ring have been developed. One such method involves the in situ generation of an N-methylpyridinium salt using dimethyl sulfate. researchgate.netnih.gov This activation facilitates a palladium-catalyzed diarylation at the C2 and C6 positions of the pyridine ring, followed by N-demethylation to yield the 2,6-diarylpyridine product. researchgate.netnih.gov This approach provides a novel route to symmetrically substituted arylpyridines. nih.gov

Another approach involves leveraging directing groups to guide the functionalization to a specific C-H bond. While often requiring additional synthetic steps for installation and removal, this method offers high regioselectivity. researchgate.net The development of directing group-free methods, such as those employing a dearomatization-rearomatization sequence, represents a significant advancement in simplifying the synthesis of meta-substituted pyridines. nih.gov

Transformations on Pre-functionalized Pyridine Building Blocks

An alternative and often more straightforward approach involves constructing the target molecule from pyridine units that have been functionalized beforehand. researchgate.net These pre-functionalized building blocks, such as pyridylboronic acids or organostannanes, can be readily coupled with a suitable pyrimidine core. lifechemicals.comnih.gov

For example, the synthesis of analogous pyridinyl-pyrimidine compounds has been achieved through the reaction of a dichloropyrimidine derivative with 2-(tributylstannyl)pyridine (B98309) in the presence of a catalyst. This method leverages well-established cross-coupling chemistry to ensure a specific connection between the two heterocyclic rings. This strategy is highly versatile, as a wide variety of functionalized pyridine building blocks are commercially available or can be synthesized, allowing for the creation of diverse molecular libraries. lifechemicals.com Recent advances have also focused on creating novel pyridine-fused boronic ester building blocks that are amenable to high-throughput synthesis. nih.gov

Multi-Substitution and Cascade Reactions on the Pyrimidine Core

The this compound core is well-suited for multi-substitution reactions, where both chlorine atoms are replaced in a sequential or one-pot process. These transformations can lead to highly functionalized pyrimidine derivatives. The differing reactivity of the C2 and C4 positions can be exploited to introduce different substituents. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position. wuxiapptec.com

However, under certain conditions, disubstitution with a single nucleophile can be achieved. For example, in a study on 6-alkoxy-4-chloro-5-nitropyrimidines, reaction with primary amines led to the unexpected substitution of both the chlorine atom and the alkoxy group, yielding symmetric 4,6-diamino-5-nitropyrimidines. chemrxiv.org This demonstrates that even groups not typically considered leaving groups can be replaced under activating conditions.

Cascade reactions offer an efficient pathway to construct complex heterocyclic systems from simpler precursors. Base-mediated cascade reactions involving α,β-unsaturated ketones and 1,1-enediamines have been used to synthesize highly substituted 2-aminopyridine (B139424) derivatives through a sequence of Michael addition, intramolecular cyclization, and aromatization. organic-chemistry.org While not directly applied to this compound, these principles illustrate powerful strategies for building substituted heterocyclic cores.

Reaction Mechanism Investigations for Key Transformations

Understanding the reaction mechanisms governing the transformations of this compound is crucial for controlling selectivity and optimizing reaction conditions. The regioselectivity of nucleophilic aromatic substitution (SNAr) on the 2,4-dichloropyrimidine core has been a subject of detailed investigation.

Quantum mechanics (QM) analyses have provided significant insight into the variable regioselectivity. wuxiapptec.com For a simple 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located at the C4 position, correctly predicting its higher reactivity towards nucleophiles. However, the presence of a substituent at the C6 position dramatically alters the electronic landscape. An electron-donating group at C6, such as an amino or methoxy group, changes the distribution of the LUMO, increasing its density at the C2 position. wuxiapptec.com This explains the observed shift in selectivity towards C2 substitution in such cases. The pyridin-2-yl group at the C6 position of the title compound is expected to have a similar electronic influence, making the analysis of LUMO and LUMO+1 orbitals essential for predicting the outcome of nucleophilic substitutions. wuxiapptec.com

Spectroscopic and Structural Elucidation of 2,4 Dichloro 6 Pyridin 2 Yl Pyrimidine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity within a molecule. For pyridinylpyrimidine derivatives, it is the primary method for structural verification and for distinguishing between isomers.

1H, 13C, and 2D NMR Techniques for Structural Assignment

The structural assignment of 2,4-dichloro-6-(pyridin-2-yl)pyrimidine is achieved by a comprehensive analysis of its one-dimensional (1H and 13C) and two-dimensional (2D) NMR spectra.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent compound, the spectrum is expected to show a distinct set of signals for the pyridinyl protons and a singlet for the lone proton on the pyrimidine (B1678525) ring. The protons of the pyridine (B92270) ring typically appear as a complex multiplet pattern in the aromatic region (δ 7.0–9.0 ppm). For instance, in related pyridine derivatives, aromatic protons can be found as multiplets and doublets in these regions. jocpr.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound will show distinct signals for each carbon in the pyridine and pyrimidine rings. The carbons bonded to chlorine (C2 and C4 of the pyrimidine ring) are expected to be significantly deshielded. In similar dichloropyrimidine structures, such as 5-bromo-2,4-dichloropyrimidine, the aromatic carbons appear in the range of δ 121–169 ppm. jocpr.com

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple-Bond Correlation (HMBC), are crucial for unambiguous assignments.

HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to, confirming the C-H framework of the molecule. nih.gov This technique is pivotal in assigning the specific proton and carbon signals of both the pyridine and pyrimidine rings. nih.govhmdb.ca

HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the linkage between the pyridine and pyrimidine rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Ring | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Comments |

| H-5' | Pyrimidine | ~7.5 - 8.0 | - | Singlet, deshielded by adjacent nitrogen and chlorine atoms. |

| H-3 | Pyridine | ~7.8 - 8.2 | - | Multiplet, part of the pyridine spin system. |

| H-4 | Pyridine | ~7.9 - 8.4 | - | Multiplet, part of the pyridine spin system. |

| H-5 | Pyridine | ~7.4 - 7.8 | - | Multiplet, part of the pyridine spin system. |

| H-6 | Pyridine | ~8.7 - 9.0 | - | Doublet, deshielded by the adjacent nitrogen atom. |

| C-2' | Pyrimidine | - | ~160 - 165 | Carbon attached to chlorine. |

| C-4' | Pyrimidine | - | ~165 - 170 | Carbon attached to chlorine. |

| C-5' | Pyrimidine | - | ~115 - 125 | Carbon attached to a proton. |

| C-6' | Pyrimidine | - | ~168 - 172 | Quaternary carbon attached to the pyridine ring. |

| C-2 | Pyridine | - | ~150 - 155 | Quaternary carbon attached to the pyrimidine ring. |

| C-3 | Pyridine | - | ~120 - 125 | Aromatic CH. |

| C-4 | Pyridine | - | ~135 - 140 | Aromatic CH. |

| C-5 | Pyridine | - | ~125 - 130 | Aromatic CH. |

| C-6 | Pyridine | - | ~148 - 152 | Aromatic CH adjacent to nitrogen. |

| Note: These are estimated values based on data for analogous structures like dichloropyrimidines and pyridinyl derivatives. jocpr.comspectrabase.com Actual values may vary depending on the solvent and experimental conditions. |

Elucidation of Regioisomeric Products

When this compound undergoes nucleophilic aromatic substitution (SNAr), the incoming nucleophile can replace the chlorine at the C2 or C4 position, leading to two possible regioisomers. NMR spectroscopy is the definitive method to distinguish between these products.

For example, in reactions with amines, selectivity can be observed where the nucleophile preferentially displaces one chloride over the other. researchgate.net The structure of the resulting mono-substituted product is determined by analyzing the changes in the NMR spectrum:

¹H NMR: The chemical shift of the remaining pyrimidine proton (H-5) will be different in the two isomers due to the different electronic influence of the new substituent at the C2 versus the C4 position.

¹³C NMR: The chemical shifts of the pyrimidine ring carbons, especially the carbon bearing the new substituent and the adjacent carbons, will show significant variation between the two isomers.

HMBC: Long-range correlations are key. For instance, a correlation between the protons of the newly introduced substituent (e.g., the N-H or α-CH₂ protons of an amine) and the pyrimidine ring carbons (C2, C4, C5, C6) will unequivocally establish the point of attachment and confirm which regioisomer has been formed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Analysis of Vibrational Modes and Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. Analysis of these bands confirms the presence of the pyridine and pyrimidine rings and the carbon-chlorine bonds. For related dichloropyrimidine compounds, characteristic peaks for C-N and C-C stretching modes appear around 1600 cm⁻¹, with the chlorine substituents creating a unique fingerprint region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group/Bond |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine & Pyrimidine Rings |

| C=N and C=C Ring Stretching | 1600 - 1450 | Pyridine & Pyrimidine Rings |

| Aromatic C-H Bending (in-plane) | 1300 - 1000 | Pyridine & Pyrimidine Rings |

| C-Cl Stretch | 800 - 600 | Dichloropyrimidine Moiety |

| Aromatic C-H Bending (out-of-plane) | 900 - 675 | Pyridine & Pyrimidine Rings |

| Note: Based on data for 4,6-dichloropyrimidine (B16783) and other heterocyclic compounds. nist.govnist.gov |

The IR spectra of derivatives will show additional bands corresponding to new functional groups introduced, such as N-H stretching (~3300-3500 cm⁻¹) for amino derivatives or C=O stretching (~1650-1750 cm⁻¹) for carbonyl derivatives. nih.govnih.gov

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the conjugated heteroaromatic system. The extended π-system, which includes both the pyridine and pyrimidine rings, gives rise to intense π → π* transitions. The non-bonding electrons on the nitrogen atoms can also participate in lower-energy n → π* transitions.

The aromatic pyrimidine system typically shows characteristic absorption bands that are influenced by its substituents. The electron-withdrawing chlorine atoms and the conjugated pyridine ring are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine. The primary absorption bands are typically observed in the UV region, often between 250 and 350 nm, which is characteristic of π → π* transitions in such conjugated systems. researchgate.net

Solvatochromic Behavior and Environmental Effects on Spectra

Solvatochromism refers to the change in the position of UV-Vis absorption bands when the polarity of the solvent is changed. This phenomenon provides insight into the electronic distribution in the ground and excited states of the molecule.

For this compound and its derivatives, a change in solvent polarity is expected to alter the absorption spectrum.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, leading to a lower energy transition and a shift of λmax to a longer wavelength. This is common in many D-π-A (donor-pi-acceptor) systems. rsc.org

Negative Solvatochromism (Blue Shift): If the ground state is more polar, polar solvents will stabilize it more, increasing the energy gap for transition and shifting λmax to a shorter wavelength.

Studies on related pyridinyl-pyrimidine compounds have shown that both non-specific solute-solvent interactions and specific interactions like hydrogen bonding contribute significantly to the observed solvatochromism. researchgate.net In protic solvents (e.g., ethanol, methanol), hydrogen bonding between the solvent and the nitrogen atoms of the pyridine and pyrimidine rings can further influence the electronic transitions, often leading to noticeable spectral shifts compared to aprotic solvents of similar polarity. The solvatochromic shifts can be analyzed using models like the Kamlet-Taft equation to quantify the contributions of different solvent parameters. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical analytical tool for the unambiguous determination of a compound's molecular formula. This technique measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the differentiation between molecules with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₉H₅Cl₂N₃, the expected monoisotopic mass is 224.98605 Da. uni.lu While specific experimental HRMS data for this compound is not widely published, predicted data from computational models provide valuable insights into its expected behavior in mass spectrometry. The predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can further aid in its identification.

Below is a table of predicted m/z values and collision cross sections for various adducts of this compound, calculated using advanced computational methods. uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 225.99333 | 141.3 |

| [M+Na]⁺ | 247.97527 | 152.8 |

| [M-H]⁻ | 223.97877 | 143.2 |

| [M+NH₄]⁺ | 243.01987 | 156.6 |

| [M+K]⁺ | 263.94921 | 146.7 |

| [M]⁺ | 224.98550 | 143.6 |

These predicted values serve as a reference for the experimental identification and confirmation of the molecular formula of this compound in complex mixtures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides a strong basis for understanding its likely molecular conformation, geometry, and intermolecular interactions.

The molecular structure of this compound consists of a pyrimidine ring substituted with two chlorine atoms at the 2- and 4-positions and a pyridine ring at the 6-position. Based on crystallographic studies of analogous compounds like 2,4-dichloropyrimidine (B19661) and various pyridin-2-yl-pyrimidine derivatives, several key geometric features can be inferred.

The pyrimidine ring is expected to be essentially planar. nih.gov In the crystal structure of 2,4-dichloropyrimidine, the molecule is nearly planar, with the chlorine atoms showing only minor deviations from the ring plane. nih.gov For this compound, the attachment of the pyridine ring introduces the possibility of rotational freedom around the C-C single bond connecting the two heterocyclic rings.

The relative orientation of the pyrimidine and pyridine rings is a crucial conformational parameter, defined by the dihedral angle between the planes of the two rings. This angle is influenced by a balance of steric hindrance between adjacent atoms and the potential for stabilizing intramolecular interactions.

The solid-state packing of this compound will be governed by a variety of non-covalent intermolecular interactions. While classical hydrogen bond donors are absent in the parent molecule, weak C-H···N hydrogen bonds are likely to play a role in stabilizing the crystal lattice, as observed in the crystal structure of 2,4-dichloropyrimidine. nih.gov

The interplay of the aforementioned intermolecular interactions gives rise to specific crystal packing motifs and the formation of a larger supramolecular assembly. In many heterocyclic structures, these interactions lead to the formation of well-defined patterns, such as chains, sheets, or three-dimensional networks.

For example, the C-H···N interactions in 2,4-dichloropyrimidine link the molecules into chains. nih.gov In the case of this compound, the combination of weak hydrogen bonds, π-π stacking, and potentially halogen bonding would likely result in a more complex and densely packed three-dimensional architecture. The specific nature of this supramolecular assembly would be key to understanding the material's physical properties, such as its melting point and solubility.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is used to determine the electronic structure, geometry, and energetic properties of the molecule.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the 2,4-Dichloro-6-(pyridin-2-yl)pyrimidine molecule, corresponding to a minimum on the potential energy surface. For this molecule, the structure consists of a pyrimidine (B1678525) ring and a pyridine (B92270) ring linked by a C-C single bond.

Computational studies on similar structures, such as 2,4-dichloropyrimidine (B19661), confirm that the pyrimidine ring is essentially planar. nih.gov The pyridinyl substituent at the C6 position introduces a rotational degree of freedom around the C-C bond connecting the two rings. DFT calculations explore the rotational barrier to identify the most energetically favorable conformation, which typically involves a twisted arrangement between the two rings to minimize steric hindrance while allowing for some degree of π-conjugation. The final optimized geometry represents the molecule's most probable state, which is crucial for the accuracy of all other subsequent computational predictions.

Table 1: Representative Structural Parameters of Related Dichloropyrimidine Systems

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) | Reference Compound |

|---|---|---|---|

| C-Cl | 1.73 | - | 2,4-Dichloro-6-cyclopropylpyrimidine |

| C-N (pyrimidine) | 1.34 - 1.36 | - | 2,4-Dichloro-6-cyclopropylpyrimidine |

| N-C-N (pyrimidine) | - | ~126 | General Pyrimidines |

| C-C-Cl (pyrimidine) | - | ~116 | General Pyrimidines |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be distributed primarily over the more electron-rich pyridine ring and the nitrogen atoms of the pyrimidine ring. In contrast, the LUMO is localized on the electron-deficient 2,4-dichloropyrimidine ring, particularly on the C2, C4, and C6 carbon atoms, which are susceptible to nucleophilic attack. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Computational studies on related pyrimidines and pyridines show how substituents affect this gap. ekb.egresearchgate.net

Table 2: Representative FMO Energies and Energy Gaps of Related Heterocycles (Calculated via DFT)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyrimidine | -7.14 | -1.38 | 5.76 |

| Pyridine | -6.67 | -0.43 | 6.24 |

| 2,3-Dichloropyridine | -7.47 | -1.72 | 5.75 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. libretexts.orgdeeporigin.com It is used to predict how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

The MEP map of this compound would show distinct regions of varying electrostatic potential.

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atoms of both the pyrimidine and pyridine rings due to the lone pairs of electrons. researchgate.netresearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be located around the hydrogen atoms of the rings and, significantly, the C2 and C4 carbon atoms of the pyrimidine ring, which are bonded to electronegative chlorine atoms.

Neutral Regions (Green): These areas represent regions of near-zero potential.

The MEP map provides a clear rationale for the reactivity patterns of the molecule, guiding the understanding of its intermolecular interactions. researchgate.net

Quantum Chemical Descriptors and Structure-Reactivity Correlations

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for the structure-reactivity relationship.

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the ability of a molecule to accept electrons.

These calculated parameters allow for a comparative analysis of reactivity among a series of related compounds.

Table 3: Representative Quantum Chemical Descriptors for Pyrimidine Derivatives (Calculated)

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting power |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies electrophilic character |

In Silico Reaction Mechanism Pathway Exploration

Computational chemistry is instrumental in exploring reaction mechanisms, particularly for compounds like this compound, which readily undergo Nucleophilic Aromatic Substitution (SNAr). A key question for this molecule is the regioselectivity of nucleophilic attack: does it occur at the C2 or C4 position?

In silico studies can model the entire reaction pathway for a nucleophile attacking either the C2 or C4 carbon. By calculating the energies of the reactants, intermediate Meisenheimer complexes, transition states, and products, a detailed reaction energy profile can be constructed.

Quantum mechanical analyses of related 2,4-dichloropyrimidines show that the regioselectivity is highly sensitive to the nature of the substituent at the C6 position. wuxiapptec.com While unsubstituted 2,4-dichloropyrimidine typically favors substitution at the C4 position, the presence of an electron-donating or electron-withdrawing group at C6 can alter the relative energies of the transition states, potentially favoring C2 substitution or leading to a mixture of products. wuxiapptec.comnih.gov For this compound, computational modeling can predict the activation energy barriers for both pathways, thereby forecasting the major reaction product under specific conditions.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict various spectroscopic properties, providing a powerful tool for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. These predicted shifts are then compared with experimental data to confirm the molecular structure. For complex molecules, this computational approach can be decisive in assigning ambiguous signals. nih.govmdpi.com

Vibrational Frequencies: DFT can also calculate the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. These frequencies can be correlated with the peaks observed in Infrared (IR) and Raman spectra. Although calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve excellent agreement, aiding in the assignment of spectral bands to specific molecular motions. researchgate.net

Table 4: Typical Ranges for Pyridine and Pyrimidine NMR Chemical Shifts

| Nucleus | Position | Typical Experimental δ (ppm) |

|---|---|---|

| ¹³C | Pyridine C2/C6 | ~150 |

| ¹³C | Pyridine C4 | ~136 |

| ¹³C | Pyridine C3/C5 | ~124 |

| ¹³C | Pyrimidine C2 | ~159.8 |

| ¹³C | Pyrimidine C4/C6 | ~157.3 |

| ¹³C | Pyrimidine C5 | ~122.2 |

Coordination Chemistry of 2,4 Dichloro 6 Pyridin 2 Yl Pyrimidine and Its Derivatives

Ligand Design Principles Incorporating Pyrimidine (B1678525) and Pyridine (B92270) Donor Sites

The design of ligands incorporating both pyrimidine and pyridine rings is predicated on the distinct electronic and steric properties of these two heterocycles. Pyridine, with its lone pair of electrons on the nitrogen atom, is a well-established and effective σ-donor ligand for a wide range of metal ions. wikipedia.orgnih.gov The pyrimidine ring, on the other hand, possesses two nitrogen atoms, which can potentially act as donor sites. However, the electron-withdrawing nature of the second nitrogen atom in the pyrimidine ring generally reduces the basicity of the donor nitrogen compared to pyridine.

In the case of 2,4-dichloro-6-(pyridin-2-yl)pyrimidine, the pyridin-2-yl group provides a primary and strong coordination site through its nitrogen atom. The pyrimidine ring offers additional, albeit weaker, potential donor sites through its nitrogen atoms. The presence of two chloro substituents at the 2 and 4 positions of the pyrimidine ring significantly influences the ligand's electronic properties. These electron-withdrawing groups further decrease the electron density on the pyrimidine ring, making its nitrogen atoms less likely to coordinate to a metal center, especially in the presence of the more basic pyridine nitrogen.

The strategic placement of the pyridin-2-yl group at the 6-position of the pyrimidine ring allows for the potential of bidentate chelation, involving the pyridine nitrogen and one of the pyrimidine nitrogens. This chelation would form a stable five- or six-membered ring with the metal ion, a common and favorable arrangement in coordination chemistry. The rigid planarity of the aromatic systems also plays a role in the pre-organization of the ligand for metal binding.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridinylpyrimidine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions can influence the resulting coordination geometry and stoichiometry.

Complexation with Transition Metals

While specific studies on the complexation of this compound with transition metals are not extensively documented in the reviewed literature, the coordination behavior of analogous pyridinylpyrimidine derivatives provides valuable insights. For instance, pyridinylpyrimidine-functionalized phosphine (B1218219) ligands have been successfully complexed with palladium(II). researchgate.net The synthesis of these complexes is typically achieved by reacting the ligand with a palladium(II) precursor, such as (C₆H₅CN)₂PdCl₂, in a solvent like dichloromethane. researchgate.net

The characterization of such transition metal complexes involves a suite of spectroscopic and analytical techniques.

Table 1: Common Characterization Techniques for Transition Metal Complexes| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide information about the ligand's environment upon coordination, showing shifts in proton and carbon signals. ³¹P NMR is crucial for phosphine-containing ligands. researchgate.net |

| Infrared (IR) Spectroscopy | Reveals changes in the vibrational frequencies of the C=N and C=C bonds in the pyridine and pyrimidine rings upon complexation. |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands. |

| Mass Spectrometry | Confirms the molecular weight of the complex and can provide information about its fragmentation pattern. |

| X-ray Crystallography | Offers definitive structural elucidation, including bond lengths, bond angles, coordination geometry, and the overall molecular structure in the solid state. researchgate.netideasspread.org |

For complexes of this compound, one would anticipate the coordination of the pyridine nitrogen to the transition metal center as the primary interaction. Depending on the metal and reaction conditions, the pyrimidine nitrogen could also participate in coordination, leading to a bidentate chelate. The chloro substituents would likely remain on the pyrimidine ring unless subjected to nucleophilic substitution reactions.

Complexation with Lanthanide Ions

The coordination chemistry of this compound with lanthanide ions is an area that appears to be underexplored in the current scientific literature. However, the general principles of lanthanide coordination can be applied. Lanthanide ions are hard Lewis acids and typically prefer to coordinate with hard donor atoms like oxygen and nitrogen.

Given the nature of the ligand, the pyridine nitrogen would be the most probable coordination site for a lanthanide ion. The potential for bidentate coordination involving a pyrimidine nitrogen exists, but the affinity of lanthanides for nitrogen donors is generally lower than for oxygen donors. Therefore, in the presence of solvents containing oxygen (like water or alcohols), solvent coordination to the lanthanide ion might compete with or even prevent the coordination of the pyrimidine nitrogen. The synthesis of lanthanide complexes would likely involve the reaction of the ligand with a lanthanide salt, such as a nitrate (B79036) or chloride, in a suitable solvent. Characterization would rely on similar techniques as for transition metal complexes, with particular attention to luminescence spectroscopy, as many lanthanide complexes exhibit characteristic emission properties.

Elucidation of Coordination Modes and Denticity

The coordination mode and denticity of this compound are expected to be versatile. The most straightforward coordination mode would be monodentate, with the ligand binding to a metal center solely through the nitrogen atom of the pyridine ring. This is due to the higher basicity of the pyridine nitrogen compared to the pyrimidine nitrogens.

However, a bidentate N,N'-chelation is also highly plausible, involving the pyridine nitrogen and one of the nitrogen atoms of the pyrimidine ring. This would result in the formation of a stable five- or six-membered chelate ring. The specific pyrimidine nitrogen involved in chelation would depend on steric factors and the geometry of the resulting complex.

In some cases, the ligand could act as a bridging ligand, connecting two metal centers. This could occur if both the pyridine nitrogen and a pyrimidine nitrogen coordinate to different metal ions, or if the pyrimidine ring itself bridges two metals. The presence of the chloro-substituents could also influence the coordination mode by sterically hindering certain binding orientations.

Structural Analysis of Metal-Ligand Architectures (e.g., monomeric, polymeric)

The metal-ligand architectures formed by this compound can range from simple monomeric complexes to more complex polymeric structures.

Monomeric Complexes: In a typical scenario, the ligand would coordinate to a single metal center, forming a discrete mononuclear complex. For example, with a metal like palladium(II), a square planar complex of the type [Pd(L)₂Cl₂] or [Pd(L)Cl₂] (where L is the bidentate ligand) could be formed. With tetrahedral or octahedral metal centers, complexes with varying stoichiometries are possible. wikipedia.org

Polymeric Complexes: If the ligand acts as a bridging unit, it can lead to the formation of coordination polymers. For instance, if the pyridine nitrogen coordinates to one metal center and a pyrimidine nitrogen coordinates to another, a one-dimensional chain-like polymer could be assembled. The specific architecture would be influenced by the coordination preferences of the metal ion and the stoichiometry of the reaction.

Influence of Ligand Modification on Coordination Behavior

Modification of the this compound ligand can significantly alter its coordination behavior.

Substitution of Chloro Groups: The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution. Replacing these chlorine atoms with other functional groups, such as amines, alkoxides, or thiolates, would dramatically change the electronic and steric properties of the ligand. For example, replacing the chloro groups with electron-donating groups would increase the basicity of the pyrimidine nitrogens, making them more competitive for coordination. Introducing functional groups capable of coordination themselves could lead to ligands with higher denticity and more complex coordination modes.

Modification of the Pyridine Ring: Substitution on the pyridine ring would also influence the ligand's coordination properties. Introducing bulky substituents near the nitrogen atom could sterically hinder coordination. wikipedia.org Conversely, adding functional groups at other positions of the pyridine ring could introduce additional donor sites or modify the electronic properties of the pyridine nitrogen.

The systematic modification of the ligand scaffold is a powerful tool for tuning the properties of the resulting metal complexes, allowing for the rational design of materials with specific catalytic, photophysical, or magnetic properties.

Advanced Applications and Research Directions Chemical and Materials Science Focus

Development as Scaffolds for Optical Materials and Sensors

The pyridin-2-yl-pyrimidine core is an excellent platform for the design of functional optical materials and sensors. The inherent electron-deficient nature of the pyrimidine (B1678525) ring, coupled with the coordinating ability of the pyridine (B92270) nitrogen, provides a foundation for creating molecules with interesting photophysical behaviors.

Derivatives of pyridinyl pyrimidines have been the subject of extensive research to explore their photophysical properties. The fluorescence and luminescence characteristics of these compounds are highly dependent on their molecular structure, including the nature of substituents and the extent of π-conjugation. For instance, the introduction of arylvinyl groups at the 4-position of the 2,6-di(pyridin-2-yl)pyrimidine scaffold has been shown to yield compounds with strong emission solvatochromism, indicating the formation of an intramolecular charge-separated emitting state. acs.org The presence of nitrogen atoms with lone electron pairs allows the pyrimidine ring to act as an effective complexing agent or as a base that can be protonated, influencing its optical properties. researchgate.net

Research has demonstrated that the emission wavelengths and quantum yields of pyrimidine derivatives can be tuned. For example, arylpyrimidine derivatives have been studied as luminescent materials, with some exhibiting strong fluorescence with emission maxima ranging from 397 to 472 nm in solution and 423 to 473 nm in solid films. researchgate.net The substitution pattern on the pyrimidine and pyridinyl rings plays a crucial role in determining these properties. For example, compounds with electron-donating groups tend to show strong fluorescence. researchgate.net

Below is a table summarizing the photophysical properties of selected pyrimidine derivatives, illustrating the impact of structural modifications.

| Compound Type | Substituents | Emission Maxima (λem) | Fluorescence Quantum Yield (ΦF) | Key Findings |

| Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines | Electron-donating groups | Varies with solvent polarity | Not specified | Strong emission solvatochromism. acs.org |

| Arylpyrimidines | Various aryl groups | 399-406 nm (solution), 416-443 nm (solid) | 0.37-0.63 | Investigated as luminescent materials. researchgate.net |

| Amino-substituted pyrimidines | Strong amino groups | 434-486 nm | >0.3 | Exhibit strong fluorescence. researchgate.net |

The sensitivity of the photophysical properties of pyridinyl pyrimidine derivatives to their chemical environment has been exploited in the design of colorimetric and luminescent sensors. The nitrogen atoms in the heterocyclic rings can interact with analytes such as metal ions and protons, leading to observable changes in absorption or emission spectra.

For example, certain 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have demonstrated potential as colorimetric and luminescent pH sensors. acs.org Upon the introduction of acid, these molecules exhibit dramatic color changes and luminescence switching, which is a result of the protonation of the nitrogen atoms in the pyrimidine or pyridine rings. acs.org Similarly, pyrimidine-based chemosensors have been developed for the detection of metal ions. For instance, a pyrimidine-based receptor, N-(pyrimidin-2-yl)thiophene-2-carboxamide (PTC), has been shown to selectively detect Fe³⁺ ions through both UV-Vis and fluorescence measurements, with a "turn-off" fluorescence response. wu.ac.th

The following table provides examples of sensing applications based on pyridinyl pyrimidine scaffolds.

| Sensor Type | Target Analyte | Sensing Mechanism | Observable Change |

| Luminescent pH sensor | H⁺ | Protonation of nitrogen atoms | Luminescence switching and color change. acs.org |

| Chemosensor | Fe³⁺ | Complexation with the pyrimidine scaffold | "Turn-off" fluorescence and new charge transfer absorption band. wu.ac.th |

| Fluorescent sensor | Metal ions (e.g., Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) | Complexation with pyridine derivatives | Different fluorescent responses for different ions. mdpi.com |

Understanding the relationship between the molecular structure of pyridinyl pyrimidine derivatives and their optical properties is crucial for the rational design of new materials with desired functionalities. Researchers have investigated how systematic modifications to the core scaffold influence the electronic and photophysical behavior of these compounds.

Key structural features that can be modified to tune the optical response include:

Substitution at the 4- and 6-positions of the pyrimidine ring: The introduction of different functional groups at these positions can alter the electron density of the ring system, thereby affecting the energy levels of the molecular orbitals and, consequently, the absorption and emission wavelengths. acs.org

Extension of the π-conjugated system: Increasing the extent of π-conjugation, for instance by introducing vinyl or ethynyl groups, often leads to a red-shift in the absorption and emission spectra. researchgate.net

These structure-property relationship studies are essential for developing materials with tailored optical responses for specific applications, such as organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging. researchgate.net

Utility as Building Blocks in Organic Synthesis

The reactivity of the chlorine atoms at the 2- and 4-positions of the pyrimidine ring makes 2,4-dichloro-6-(pyridin-2-yl)pyrimidine a versatile building block in organic synthesis. These chlorine atoms can be selectively displaced by a variety of nucleophiles, allowing for the construction of more complex molecular architectures.

The pyrimidine ring is a common motif in many biologically active molecules and approved drugs. nih.gov Consequently, this compound and related compounds serve as important intermediates in the synthesis of complex pharmaceutical scaffolds. The sequential and regioselective substitution of the chlorine atoms allows for the introduction of various functional groups, leading to the creation of diverse libraries of compounds for drug discovery programs. acs.org

For example, dichloropyrimidine derivatives are utilized in the synthesis of kinase inhibitors. The pyrimidine core can act as a scaffold to which different substituents are attached to achieve specific binding interactions with the target protein. nih.gov The pyridine moiety can also play a significant role in the pharmacological profile of a drug by improving properties such as biochemical potency and metabolic stability. nih.gov

The synthesis of various substituted pyrimidines often involves nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atoms are displaced by amines, alcohols, or other nucleophiles. nih.govacs.org

Beyond pharmaceuticals, pyrimidine derivatives are also important in the field of agrochemicals. The pyrimidine scaffold is found in a number of herbicides and fungicides. chemimpex.com this compound can serve as a precursor for the synthesis of new agrochemical candidates. The ability to introduce different substituents at the 2- and 4-positions allows for the fine-tuning of the biological activity and selectivity of the resulting compounds.

The development of novel agrochemicals often involves the synthesis and screening of a large number of compounds, and versatile building blocks like dichloropyrimidines are valuable in this process. researchgate.net These precursors can also be used in the creation of specialty chemicals where the unique properties of the pyridinyl pyrimidine core are desired.

Innovative Synthetic Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis. The development of MCRs for the synthesis of pyrimidine-based compounds has gained significant traction. These reactions allow for the rapid generation of molecular diversity from simple and readily available building blocks.

While specific MCRs starting directly with this compound are not widely reported in general literature, related pyrimidine syntheses provide a strong foundation for future development. For instance, a conceptually new three-component reaction has been developed to construct fused pyrazolo[1,5-a]pyrimidines, which are potential PDE4 inhibitors nih.gov. Another study reports an iodine-catalyzed, metal-free, one-pot, three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids for the synthesis of pyrimidine-linked imidazopyridines nih.gov.

The general strategy for involving a pre-formed scaffold like this compound in an MCR would likely involve its reaction with two or more other components in a sequential, one-pot process. For example, a Knoevenagel condensation followed by a Michael addition and subsequent cyclization involving the pyrimidine core could lead to complex fused systems like pyrido[2,3-d]pyrimidines nih.govlongdom.org. The high reactivity of the chloro-substituents makes this scaffold an ideal candidate for inclusion in MCRs designed to build libraries of novel heterocyclic compounds for screening purposes.

The synthesis of pyrimidine derivatives has traditionally involved methods that use hazardous solvents and toxic reagents. In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic protocols. These methods aim to reduce waste, minimize energy consumption, and use safer chemicals, resulting in higher yields and simplified workup procedures rasayanjournal.co.in.

Several green chemistry approaches are applicable to the synthesis and functionalization of pyrimidines:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates and yields, often under milder conditions than conventional heating rasayanjournal.co.in.

Solvent-Free Reactions: Performing reactions without a solvent, for instance by using "grindstone chemistry" or ball milling techniques, minimizes waste and can lead to the formation of products that are difficult to obtain in solution rasayanjournal.co.inresearchgate.net.

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or ionic liquids reduces environmental impact rasayanjournal.co.in.

Catalysis: The use of efficient and recyclable catalysts, including phase-transfer catalysts, can improve reaction efficiency and reduce the need for stoichiometric reagents .

For a substrate like this compound, green approaches would focus on its SNAr reactions. For example, nucleophilic substitution reactions could be carried out in water or using a recyclable catalyst under microwave irradiation, thereby avoiding the use of hazardous solvents like DMF or DMSO and reducing energy consumption.

Structure-Activity/Property Relationship (SAR/SPR) Studies from a Chemical Perspective

The chemical reactivity and physical properties of the this compound core are heavily influenced by the electronic and steric nature of its substituents. The two chlorine atoms at the C2 and C4 positions are the primary sites of reactivity, being susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is a key consideration in synthetic design.

Electronic Effects: The pyrimidine ring is inherently electron-deficient, which activates the C2 and C4 positions towards nucleophilic attack. The pyridin-2-yl group at C6 is also an electron-withdrawing group, further enhancing this effect. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position. This is because the negative charge of the Meisenheimer intermediate formed during nucleophilic attack can be delocalized onto both ring nitrogen atoms when the attack is at C4 or C6, but only onto one nitrogen when the attack is at C2 or C5. However, the presence of additional substituents can alter this preference. For example, a strong electron-withdrawing group at C5 typically directs substitution to the C4 position nih.gov.

Steric Effects: Steric hindrance plays a crucial role in determining the site of nucleophilic attack. The pyridin-2-yl group at C6 can sterically hinder the approach of a nucleophile to the adjacent C-Cl bond if the nucleophile is bulky. More significantly, the nature of the incoming nucleophile itself is critical. Studies on related 2,4-dichloropyrimidines have shown that while many nucleophiles preferentially attack C4, bulky tertiary amines can exhibit excellent selectivity for the C2 position nih.gov. Similarly, in reactions with various amines, sterically hindered primary amines show less selectivity compared to less hindered ones, indicating that steric interactions between the pyrimidine electrophile and the amine nucleophile are critical in determining selectivity researchgate.net.

| Factor | Effect on Reactivity at C2 vs. C4 | Rationale |

| Electronic (Inherent) | C4 is generally more reactive | Meisenheimer intermediate is better stabilized by two nitrogen atoms. |

| Electronic (Substituent) | Electron-withdrawing group at C5 enhances C4 reactivity. | Further stabilization of the intermediate from C4 attack. |

| Steric (Substituent) | Bulky group at C5/C6 may hinder C4/C2 attack respectively. | Steric repulsion between the existing substituent and the incoming nucleophile. |

| Steric (Nucleophile) | Bulky nucleophiles may favor the less hindered position. | Minimization of steric strain in the transition state. For example, bulky amines can favor C2 nih.gov. |

The rational design of new molecules based on the this compound scaffold leverages the understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). This process involves the systematic modification of the lead structure to optimize its chemical, physical, or biological properties.

The design process typically begins with the identification of the "privileged" pyrimidine scaffold, which is known to interact with a wide range of biological targets. The dichlorinated nature of the starting material allows for the introduction of two different substituents at the C2 and C4 positions, creating a three-dimensional structure with diverse pharmacophoric features.

Key Strategies in Rational Design:

Scaffold Hopping and Decoration: The core pyrimidine ring is maintained while the substituents at C2, C4, and on the pyridine ring are varied. For example, in the design of kinase inhibitors, one position might be functionalized with a group that forms a key hydrogen bond in the ATP-binding pocket (the "hinge-binding" motif), while the other position is modified to interact with the solvent-exposed region, allowing for optimization of potency and selectivity nih.gov.

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties but may alter the molecule's metabolic stability, solubility, or toxicity. For example, a phenyl group might be replaced with a thiophene or pyridine to modulate properties nih.gov.

Conformational Constraint: Introducing cyclic or rigid substituents can lock the molecule into a specific, biologically active conformation, potentially increasing potency and reducing off-target effects. This is a key principle behind the construction of the fused and bridged heterocyclic systems discussed in section 7.2.3.

Computational tools such as molecular docking are often employed to predict how newly designed molecules will bind to a target protein, guiding the synthetic chemist's efforts. This iterative cycle of design, synthesis, and testing is central to modern medicinal chemistry and materials science nih.govrsc.org. For instance, by modifying the substituents on a pyrimidine core, researchers have successfully designed potent and selective inhibitors for targets like EGFR kinase and PARP-1 nih.govrsc.org.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2,4-Dichloro-6-(pyridin-2-yl)pyrimidine, and how do reaction conditions impact yield and purity?

- The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling of pyridinyl groups to the pyrimidine core. Key variables include temperature (optimized between 60–80°C), pH (neutral to slightly acidic), and reaction time (12–24 hours). Catalysts like Pd-based complexes may enhance coupling efficiency. Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are mandatory for structural confirmation. Purity is assessed via HPLC (reverse-phase C18 columns, UV detection at 254 nm) and elemental analysis. Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates or solvent residues .

Q. What safety protocols are required for handling this compound?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via licensed hazardous waste contractors. Emergency protocols include rinsing exposed skin with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products during synthesis?

- Employ Design of Experiments (DOE) to systematically vary parameters (e.g., solvent polarity, stoichiometry). For example, using dimethylformamide (DMF) as a solvent improves solubility of intermediates, while slow addition of chlorinating agents minimizes dimerization. Real-time monitoring via FT-IR or in-situ NMR helps identify side reactions early .

Q. How should researchers resolve contradictions between NMR and mass spectrometry data?

- Cross-validate with complementary techniques:

- Isotopic patterns in MS : Confirm molecular ion clusters align with expected Cl isotopes.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks to distinguish regioisomers.

- X-ray crystallography : Resolve structural ambiguities for crystalline derivatives .

Q. How do substitutions on the pyridine or pyrimidine rings affect biological activity?

- Structural analogs (e.g., 4,6-dichloro-2-piperidinylpyrimidine) show that:

- Pyridine substitution : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, improving cross-coupling reactivity.

- Pyrimidine modifications : Bulky substituents at position 6 reduce steric hindrance for target binding in kinase inhibition assays .

Q. What methods ensure intermediate purity in multi-step syntheses?

- Thin-Layer Chromatography (TLC) : Monitor reaction progress at each step.

- Flash chromatography : Purify intermediates with gradients of ethyl acetate/hexane.

- Thermogravimetric Analysis (TGA) : Assess thermal stability to optimize recrystallization temperatures .

Q. How can discrepancies in reported synthetic yields be investigated?

- Systematically test variables:

- Reagent purity : Use freshly distilled solvents to eliminate moisture.

- Catalyst activity : Pre-activate Pd catalysts under inert atmospheres.

- Scaling effects : Smaller batches (<10 mmol) often yield higher reproducibility due to better heat transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.